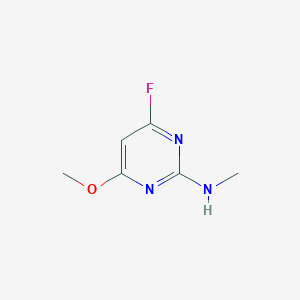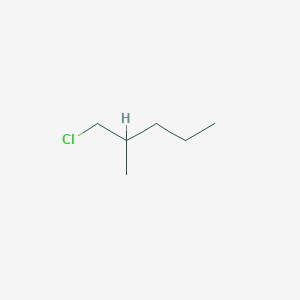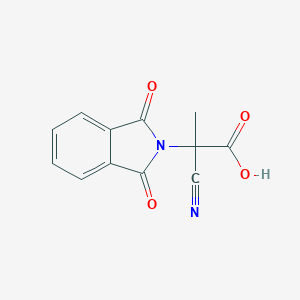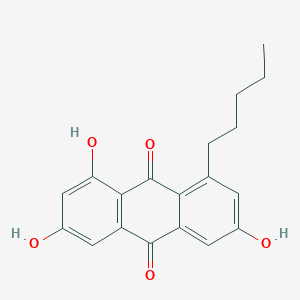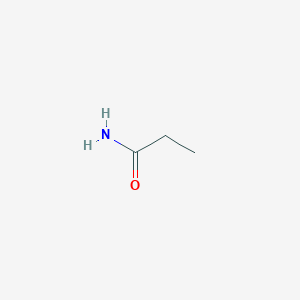
丙酰胺
概述
描述
丙酰胺: 是一种有机化合物,化学式为
C3H7NO
。它是丙酸的酰胺衍生物,也称为丙酰胺。该化合物是一种单取代酰胺,这意味着它在酰胺基团的氮原子上有一个取代基。 丙酰胺是无色固体,高度溶于水,熔点约为80°C,沸点约为213°C {_svg_1}.科学研究应用
化学: 丙酰胺用作有机合成的中间体。它作为各种药物、农用化学品和其他有机化合物的合成砌块。
生物学: 在生物学研究中,丙酰胺衍生物因其潜在的生物活性而受到研究,包括抗菌和抗癌活性 .
医学: 丙酰胺及其衍生物因其潜在的治疗应用而受到研究。一些衍生物显示出作为抗炎药和止痛药的潜力。
工业: 在工业领域,丙酰胺用于生产聚合物、树脂和其他材料。它还用作各种化学过程中的溶剂和稳定剂。
安全和危害
未来方向
Propionamide, an important pollutant emitted into the atmosphere from a variety of sources, could be involved in new particle formation (NPF). This suggests that large peptide-like molecules can form and survive during the star-forming process and may form more complex molecules in the interstellar medium .
作用机制
丙酰胺的作用机制取决于其具体的应用。一般来说,作为酰胺,它可以通过氢键、范德华力和其他非共价相互作用与各种分子靶标相互作用。这些相互作用会影响酶、受体和其他蛋白质的活性,从而导致各种生物效应。
准备方法
化学反应分析
反应类型:
霍夫曼重排反应: 丙酰胺可以通过霍夫曼重排反应生成乙胺。该反应涉及使用溴和强碱,例如氢氧化钠,并导致羰基的损失。
水解: 丙酰胺可以水解生成丙酸和氨。该反应通常需要酸性或碱性条件和加热。
常用试剂和条件:
氧化: 丙酰胺可以用强氧化剂,如高锰酸钾或三氧化铬氧化。
还原: 丙酰胺的还原可以用还原剂,如氢化铝锂 (LiAlH4),来生成丙胺。
取代: 亲核取代反应可以在酰胺氮上发生,尤其是在酸性或碱性条件下。
主要产物形成:
乙胺: 来自霍夫曼重排。
丙酸和氨: 来自水解。
丙胺: 来自还原。
相似化合物的比较
类似化合物:
乙酰胺: CH3CONH2
丁酰胺: C4H9NO
甲酰胺: CHONH2
比较:
乙酰胺: 与丙酰胺类似,乙酰胺是一种简单的酰胺,但碳链更短。与丙酰胺相比,它的熔点和沸点更低。
丁酰胺: 该化合物比丙酰胺的碳链更长,导致更高的熔点和沸点。与丙酰胺相比,它在水中的溶解度更低。
甲酰胺: 甲酰胺是这些酰胺中结构最简单的,只有一个碳原子。它极性很高,具有独特的溶剂特性,使其在应用和反应性方面与丙酰胺不同。
丙酰胺因其溶解性、反应性和稳定性的平衡而脱颖而出,使其成为各种研究和工业领域的通用化合物。
属性
IUPAC Name |
propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-2-3(4)5/h2H2,1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNJFJADRCOGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3CH2CONH2, C3H7NO | |
| Record name | propanamide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Propanamide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058820 | |
| Record name | Propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white crystalline flakes; [Alfa Aesar MSDS] | |
| Record name | Propionamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16961 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | Propionamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16961 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
79-05-0 | |
| Record name | Propionamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04161 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPIONAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK07G0HP47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of propionamide?
A1: Propionamide has the molecular formula C3H7NO and a molecular weight of 73.09 g/mol.
Q2: What spectroscopic techniques are used to characterize propionamide?
A2: Researchers utilize various techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS) to characterize propionamide and its derivatives. []
Q3: How does the structure of propionamide influence its interaction with other molecules?
A3: The amide group (-CONH2) in propionamide plays a crucial role in its interactions. The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, while the amide nitrogen (N-H) can act as a hydrogen bond donor. [, ] These interactions influence its solubility, complex formation, and biological activity.
Q4: What are some examples of enzymes that interact with propionamide?
A4: Amidases, a class of enzymes found in various bacteria, can hydrolyze propionamide into propionic acid and ammonia. [, , ] Interestingly, some amidases exhibit enantioselectivity, preferentially hydrolyzing one enantiomer of a chiral amide. []
Q5: Has propionamide been investigated in the context of mitochondrial function?
A5: Yes, research suggests that the vitamin D3 hydroxylase-associated protein (VDHAP) found in chicken kidney mitochondria may function as a propionamidase. This enzyme utilizes propionamide as a substrate, converting it to propionic acid and ammonia. []
Q6: Can propionamide be utilized as a substrate for bacterial growth?
A6: Yes, certain bacterial isolates can utilize propionamide as a sole source of carbon, nitrogen, and energy for growth. [] This property makes them potentially valuable for bioremediation applications, particularly in environments contaminated with propionamide or related amides.
Q7: How does propionamide affect the absorption of certain drugs?
A7: Research indicates that N,N-dialkylpropionamides, including N,N-di-n-propylpropionamide, can form complexes with corticosteroids like prednisone and prednisolone. This complexation enhances the intestinal absorption of these drugs in rats. [, ] The mechanism may involve increased permeability of specific intestinal barriers due to the presence of the amide. []
Q8: Are there any potential applications of propionamide in material science?
A8: Research has explored the use of propionamide as a crosslinking agent in silk fibroin composite membranes for corneal regeneration. [] The addition of propionamide influences the crystallization process, leading to materials with desirable properties such as transparency and biocompatibility for corneal stromal cell proliferation and repair.
Q9: How does modifying the structure of propionamide affect its biological activity?
A9: Structural modifications to the propionamide scaffold significantly impact its biological activity. For example, introducing halogen substituents on the phenyl ring of aryl-propionamide-derived selective androgen receptor modulators (SARMs) alters their in vivo disposition and activity. [] The position and type of substituents on the aromatic rings of pyridinyloxyphenoxypropionamides influence their herbicidal activity against grass weeds. []
Q10: How does the size of the N-substituent in N,N-dialkylpropionamides impact their interaction with drugs?
A10: Studies on the complexation of N,N-dialkylpropionamides with prednisone and prednisolone revealed that the size of the N-substituent affects the apparent partition coefficient of the steroids. While N,N-dimethylpropionamide decreases the partition coefficient, N,N-diethyl-, N,N-di-n-propyl-, and N,N-di-n-butylpropionamide increase it. [] This suggests that larger N-substituents favor partitioning into the organic phase, potentially influencing drug absorption.
Q11: How is propionamide analyzed in environmental and biological samples?
A11: High-performance liquid chromatography (HPLC) coupled with UV and fluorescence detection (HPLC-UV/FLUO) are valuable tools for the analysis of propionamide and other amides. [] This method often involves derivatization of amides with reagents like dansyl chloride (DNS-Cl) to enhance detectability.
Q12: What computational methods are employed to study propionamide derivatives?
A12: Quantitative structure-activity relationship (QSAR) models are valuable tools for predicting the biological activity of propionamide derivatives based on their structural features. [] These models provide insights into the relationship between chemical structure and biological activity, aiding in the design of new compounds with improved properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


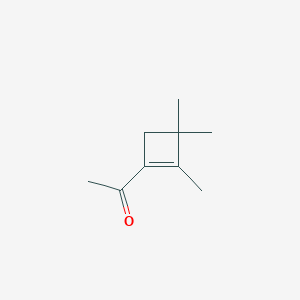
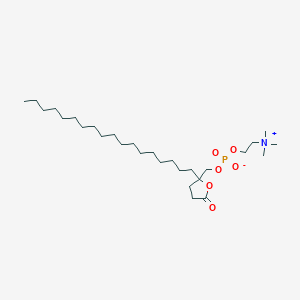
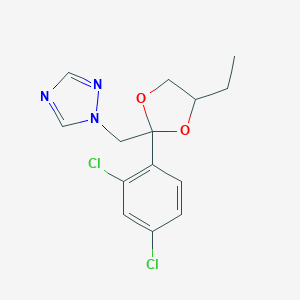

![4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B166617.png)


